

Showdomycin: Application Notes for Cell Culture-Based Assays

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Compound of Interest

Compound Name: *Showdomycin*

CAS No.: 16755-07-0

Cat. No.: B1681661

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Introduction

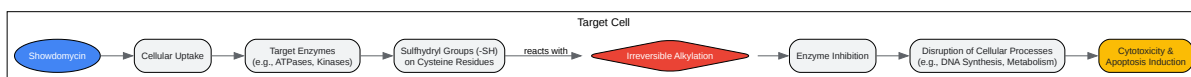
Showdomycin is a C-nucleoside antibiotic isolated from *Streptomyces showdoensis*. Structurally similar to uridine and pseudouridine, it possesses a unique maleimide moiety responsible for its biological activity.[1] **Showdomycin** has garnered significant interest in biomedical research due to its potent antitumor and antimicrobial properties.[1] Its mechanism of action makes it a valuable tool for studying cellular processes and for screening potential therapeutic agents in cell culture-based assays. These notes provide an overview of **Showdomycin's** applications, its mechanism of action, and detailed protocols for its use in cell viability and apoptosis assays.

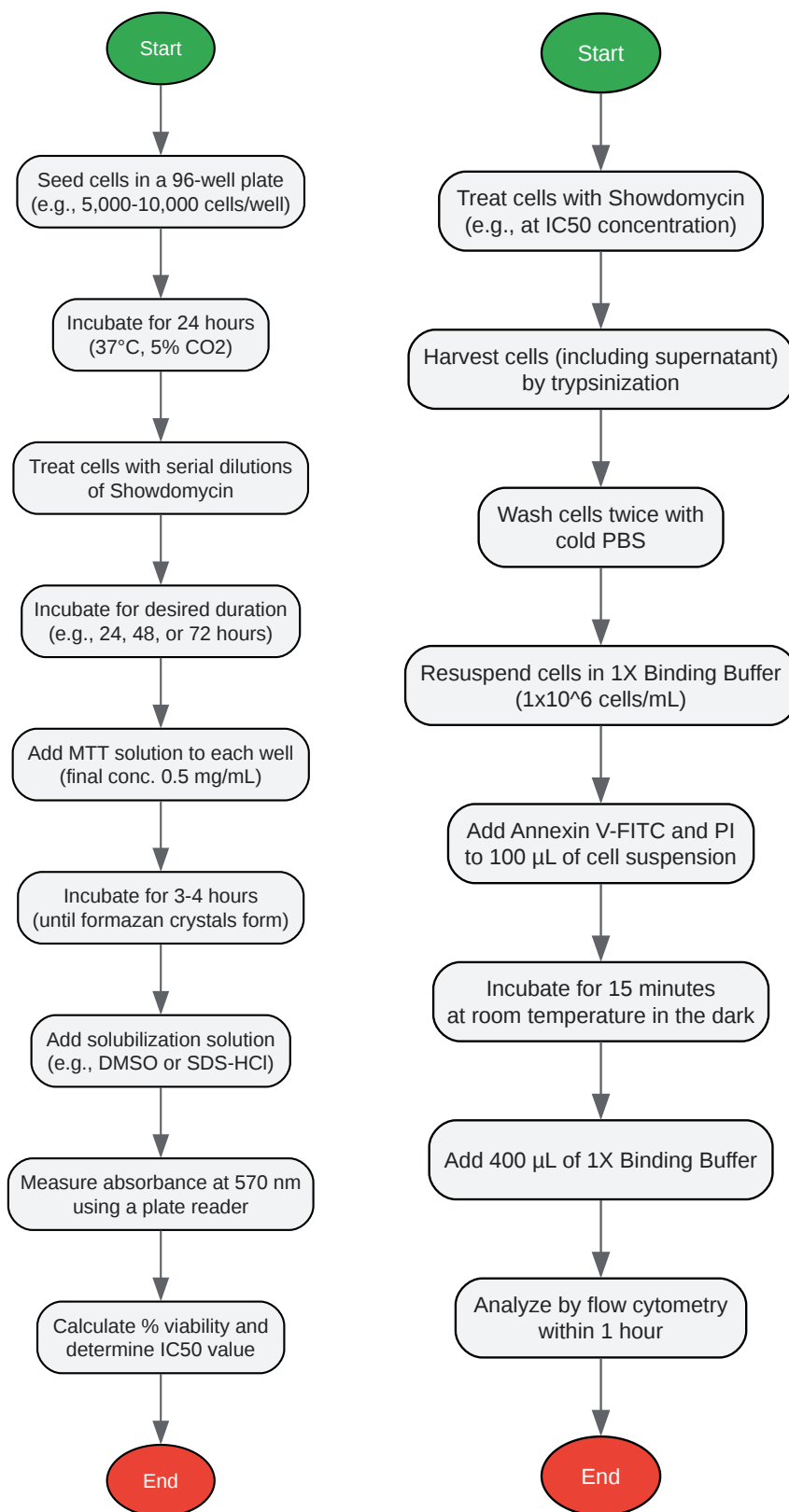
Mechanism of Action

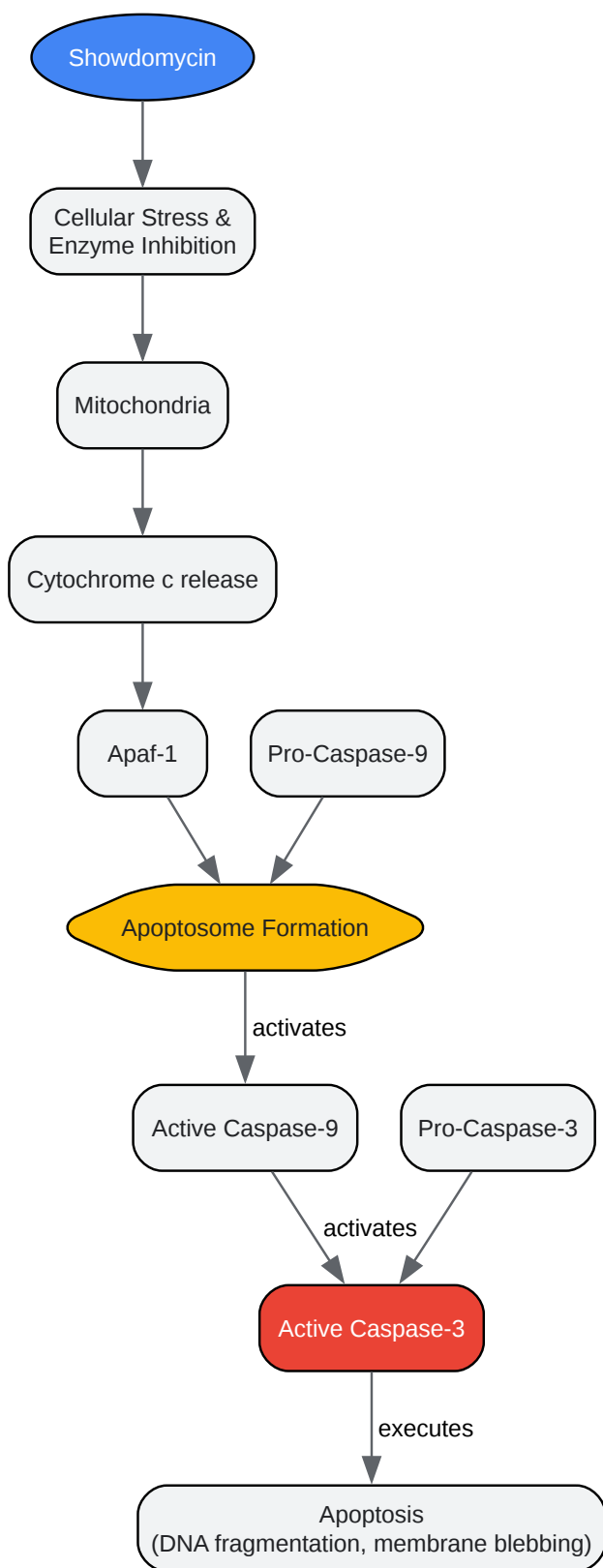
Showdomycin's biological effects are primarily attributed to its maleimide ring, which is a highly reactive electrophile.[1] This moiety readily reacts with nucleophilic groups, particularly the sulfhydryl (thiol) groups of cysteine residues within proteins.[2] This interaction leads to the irreversible alkylation and subsequent inhibition of various essential enzymes.

Key mechanistic features include:

- **Enzyme Inhibition:** **Showdomycin** acts as a nucleotide-site-directed inhibitor for enzymes such as (Na⁺ + K⁺)-ATPase by covalently binding to sulfhydryl groups at the nucleotide-binding site.^[2]
- **Disruption of DNA Synthesis:** It has been shown to preferentially inhibit DNA synthesis in bacterial cells.^[1]
- **Broad Reactivity:** The maleimide group can react with various cellular thiols, leading to widespread disruption of cellular functions and ultimately inducing cytotoxicity in rapidly dividing cells.^{[1][3]}







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References

- [1. Showdomycin - Wikipedia \[en.wikipedia.org\]](#)
- [2. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Enhanced sensitivity of A549 cells to the cytotoxic action of anticancer drugs via suppression of Nrf2 by procyanidins from Cinnamomi Cortex extract - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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